(4-nitrophenyl)methyl N-[2-(1H-indol-3-yl)ethyl]carbamate
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Overview
Description
(4-nitrophenyl)methyl N-[2-(1H-indol-3-yl)ethyl]carbamate is a complex organic compound that features both a nitrophenyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl)methyl N-[2-(1H-indol-3-yl)ethyl]carbamate typically involves the reaction of (4-nitrophenyl)methyl chloroformate with N-[2-(1H-indol-3-yl)ethyl]amine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, with the reaction proceeding at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-nitrophenyl)methyl N-[2-(1H-indol-3-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
(4-nitrophenyl)methyl N-[2-(1H-indol-3-yl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-nitrophenyl)methyl N-[2-(1H-indol-3-yl)ethyl]carbamate is not fully understood. it is believed to interact with biological targets through its indole moiety, which is known to bind to various proteins and enzymes. The nitrophenyl group may also play a role in its activity by participating in redox reactions or forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
(4-nitrophenyl)methyl N-[2-(1H-indol-3-yl)ethyl]carbamate: Unique due to the combination of nitrophenyl and indole groups.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl): Similar in having a nitrophenyl group but differs in the rest of the structure.
Indole derivatives: Share the indole moiety but differ in other functional groups and overall structure.
Uniqueness
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical reactions and potential biological activities.
Properties
IUPAC Name |
(4-nitrophenyl)methyl N-[2-(1H-indol-3-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-18(25-12-13-5-7-15(8-6-13)21(23)24)19-10-9-14-11-20-17-4-2-1-3-16(14)17/h1-8,11,20H,9-10,12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFKKATUXMVCSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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